Uridine, cyclic 2',3'-benzeneboronate
Uridine, cyclic 2',3'-benzeneboronate
Brand Name:
Vulcanchem
CAS No.:
19455-04-0
VCID:
VC0091266
InChI:
InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1
SMILES:
B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4
Molecular Formula:
C15H15BN2O6
Molecular Weight:
330.103
Uridine, cyclic 2',3'-benzeneboronate
CAS No.: 19455-04-0
Cat. No.: VC0091266
Molecular Formula: C15H15BN2O6
Molecular Weight: 330.103
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19455-04-0 |
|---|---|
| Molecular Formula | C15H15BN2O6 |
| Molecular Weight | 330.103 |
| IUPAC Name | 1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
| Standard InChI Key | PIHUBOHLXHMXDB-FMKGYKFTSA-N |
| SMILES | B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator